N-(2-chlorophenyl)-4-hydroxybenzamide
Overview
Description
N-(2-chlorophenyl)-4-hydroxybenzamide: is an organic compound characterized by the presence of a chlorinated phenyl group and a hydroxyl-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroaniline and 4-hydroxybenzoic acid.
Formation of Amide Bond: The reaction between 2-chloroaniline and 4-hydroxybenzoic acid is facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The mixture is stirred for several hours until the reaction is complete.
Purification: The crude product is purified by recrystallization from ethanol or by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to mix 2-chloroaniline and 4-hydroxybenzoic acid with the coupling reagent.
Optimization of Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and purity.
Purification and Isolation: Industrial purification techniques such as distillation, crystallization, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium at elevated temperatures.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Formation of N-(2-chlorophenyl)-4-benzoylbenzamide.
Reduction: Formation of N-(2-chlorophenyl)-4-aminobenzamide.
Substitution: Formation of N-(2-methoxyphenyl)-4-hydroxybenzamide.
Scientific Research Applications
N-(2-chlorophenyl)-4-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-chlorophenyl)-4-hydroxybenzamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-4-aminobenzamide: Similar structure but with an amino group instead of a hydroxyl group.
N-(2-chlorophenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
N-(2-chlorophenyl)-4-benzoylbenzamide: Similar structure but with a benzoyl group instead of a hydroxyl group.
Uniqueness
N-(2-chlorophenyl)-4-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-hydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCCTLINZOCSLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352379 | |
Record name | SBB015759 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62639-20-7 | |
Record name | SBB015759 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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